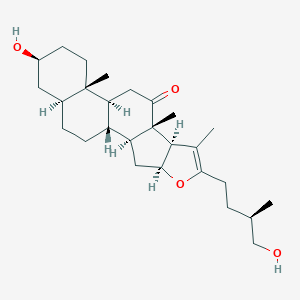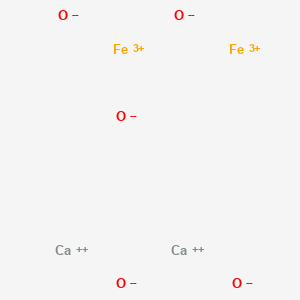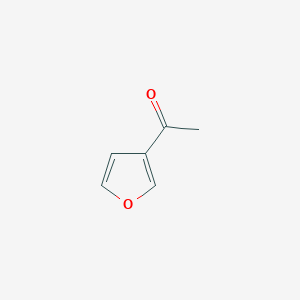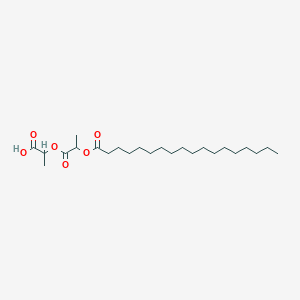
1,1,1,3-Tetrachloroheptane
Übersicht
Beschreibung
1,1,1,3-Tetrachloroheptane is a chemical compound that has been widely used in scientific research due to its unique properties and applications. This compound is a halogenated hydrocarbon that is commonly used as a solvent and a reagent in organic chemistry.
Wirkmechanismus
The mechanism of action of 1,1,1,3-Tetrachloroheptane is not well understood. However, it is known to have a strong affinity for lipids and can disrupt the structure and function of cell membranes. It has also been shown to have a toxic effect on various organs such as the liver and kidneys.
Biochemische Und Physiologische Effekte
1,1,1,3-Tetrachloroheptane has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and inflammation in various tissues. It has also been shown to cause DNA damage and disrupt cellular metabolism. Additionally, it has been shown to have a toxic effect on the nervous system and can cause neurological symptoms such as seizures and tremors.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,1,3-Tetrachloroheptane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a high boiling point and low vapor pressure, making it a useful solvent for high-temperature reactions. However, it also has several limitations. It is highly toxic and can pose a risk to researchers if not handled properly. Additionally, it is not biodegradable and can persist in the environment for long periods of time.
Zukünftige Richtungen
There are several future directions for research on 1,1,1,3-Tetrachloroheptane. One area of research is the development of safer alternatives to this compound for use in scientific research. Another area of research is the investigation of the long-term effects of exposure to this compound on human health and the environment. Additionally, research can be focused on the development of new methods for the synthesis of this compound that are more efficient and environmentally friendly.
Conclusion
In conclusion, 1,1,1,3-Tetrachloroheptane is a unique compound that has been widely used in scientific research. It has several advantages and limitations for lab experiments and has been shown to have a variety of biochemical and physiological effects. Future research can be focused on the development of safer alternatives to this compound and the investigation of its long-term effects on human health and the environment.
Synthesemethoden
1,1,1,3-Tetrachloroheptane can be synthesized using various methods. One common method is the reaction of heptane with chlorine gas in the presence of a catalyst such as iron or aluminum chloride. Another method involves the reaction of heptene with chlorine gas. The reaction is exothermic and requires careful control of temperature and pressure to prevent side reactions.
Wissenschaftliche Forschungsanwendungen
1,1,1,3-Tetrachloroheptane has been widely used in scientific research due to its unique properties and applications. It is commonly used as a solvent and a reagent in organic chemistry. It has also been used as a model compound for studying the behavior of halogenated hydrocarbons in the environment. Additionally, it has been used as a reference standard for gas chromatography and mass spectrometry.
Eigenschaften
IUPAC Name |
1,1,1,3-tetrachloroheptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl4/c1-2-3-4-6(8)5-7(9,10)11/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQSAOBUXLPLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282563 | |
| Record name | 1,1,1,3-Tetrachloroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3-Tetrachloroheptane | |
CAS RN |
13375-88-7 | |
| Record name | NSC26514 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1,3-Tetrachloroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



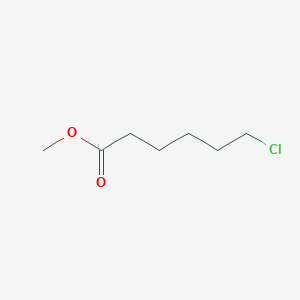


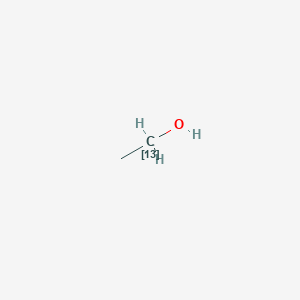
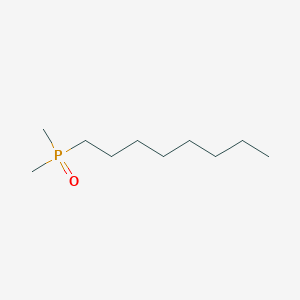
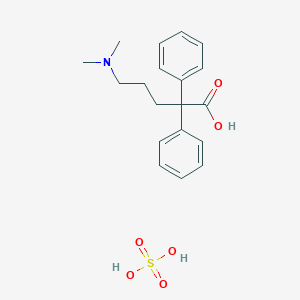
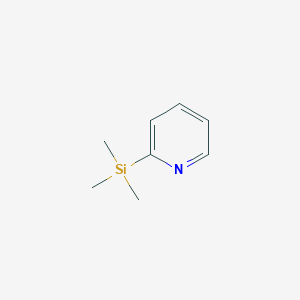
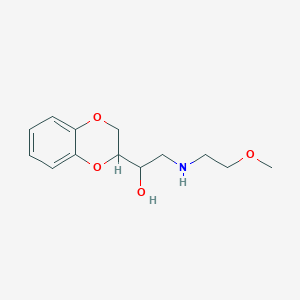
![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)

